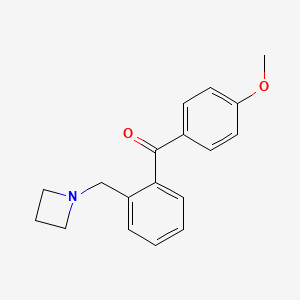

2-Azetidinomethyl-4'-methoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-16-9-7-14(8-10-16)18(20)17-6-3-2-5-15(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXOCGTYRWJJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643691 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898754-41-1 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azetidinomethyl 4 Methoxybenzophenone and Analogous Structures

Strategies for the Construction of the Benzophenone (B1666685) Core in 2-Azetidinomethyl-4'-methoxybenzophenone

The benzophenone skeleton, characterized by a carbonyl group connecting two phenyl rings, is a common motif in many organic molecules. Its synthesis can be achieved through various methods, with Friedel-Crafts acylation being the most traditional and widely used approach. However, alternative carbonylation and coupling reactions have emerged as powerful tools for the formation of this diaryl ketone structure.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the reaction of an aromatic compound with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. google.commdpi.com For the synthesis of a benzophenone core analogous to the target molecule, this would involve the reaction of a substituted benzene (B151609) derivative with a benzoyl halide.

A common approach to synthesizing a 4-methoxybenzophenone (B1664615) core is the Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). researchgate.netbeilstein-journals.org The methoxy (B1213986) group of anisole is an activating group and directs the incoming acyl group primarily to the para position, leading to the desired 4-methoxybenzophenone. chemguide.co.uk The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or hexane. researchgate.net Various solid acid catalysts, such as HBEA zeolites and phosphotungstates, have also been employed to promote this reaction under more environmentally friendly conditions. mdpi.comrsc.org

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Anisole | Benzoyl chloride | AlCl₃ | 4-Methoxybenzophenone | researchgate.net |

| Toluene (B28343) | Acetyl chloride | AlCl₃ | 4-Methylacetophenone | scribd.comlibretexts.orgyoutube.com |

| Benzene | Benzoyl chloride | AlCl₃ | Benzophenone | libretexts.org |

Beyond Friedel-Crafts reactions, modern synthetic chemistry offers several other powerful methods for constructing the benzophenone core. Carbonylation reactions, which involve the introduction of a carbonyl group, can be utilized. For instance, diaryl ketones can be prepared from the reaction of organometallic reagents with carbon monoxide under specific conditions, although this method is often more suitable for symmetrical benzophenones. chemguide.co.uk

More versatile are the palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The Suzuki reaction involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. mdma.ch For benzophenone synthesis, this could entail the reaction of a phenylboronic acid with a benzoyl chloride derivative. nih.gov The Heck reaction, on the other hand, couples an aryl halide with an alkene, and while less direct for benzophenone synthesis, it represents a powerful C-C bond-forming reaction in organic synthesis. rsc.orgwisc.edu These methods often offer milder reaction conditions and greater functional group tolerance compared to traditional Friedel-Crafts acylation. rsc.org

Installation of the 4'-Methoxy Substituent on the Benzophenone Core

The presence of the 4'-methoxy group is a key structural feature of the target molecule. This substituent can be introduced either directly during the formation of the benzophenone core or through the functionalization of a pre-existing benzophenone skeleton.

As previously mentioned in section 2.1.1, the most direct method for installing the 4'-methoxy group is through the Friedel-Crafts acylation of anisole. researchgate.net Anisole, being a readily available and inexpensive starting material, makes this a highly efficient and atom-economical approach. The electron-donating nature of the methoxy group facilitates the electrophilic substitution and directs the acylation to the desired para-position, yielding 4-methoxybenzophenone with high selectivity. chemguide.co.uk Green synthesis approaches have also been developed using benzoic acid as the acylating agent and tungstophosphoric acid supported on MCM-41 as a catalyst. beilstein-journals.org

An alternative strategy involves the synthesis of a benzophenone precursor bearing a hydroxyl group at the 4'-position, which is then subsequently methylated. A common precursor is 4-hydroxybenzophenone (B119663), which can be synthesized through several routes, including the Fries rearrangement of phenyl benzoate (B1203000) or the Friedel-Crafts acylation of phenol (B47542) with benzoyl chloride. core.ac.ukresearchgate.netnottingham.ac.ukprepchem.com

Once 4-hydroxybenzophenone is obtained, the hydroxyl group can be converted to a methoxy group via a Williamson ether synthesis. This typically involves deprotonation of the phenol with a base, such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. organic-chemistry.orgfrontiersin.org Phase transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. This two-step approach offers flexibility, as the 4-hydroxybenzophenone intermediate can be used to synthesize a variety of alkoxy-substituted benzophenones.

Table 2: Methylation of Hydroxyaromatic Compounds

| Hydroxy Compound | Methylating Agent | Base | Product | Reference |

|---|---|---|---|---|

| 2,4-dihydroxybenzophenone | Dimethyl sulfate | Sodium carbonate | 2-hydroxy-4-methoxybenzophenone | organic-chemistry.org |

| o-vanillin | Dimethyl sulfate | Sodium carbonate | 2,3-dimethoxybenzaldehyde | |

| Methyl 3,4,5-trihydroxybenzoate | Dimethyl sulfate | Sodium hydride | Methyl 3-hydroxy-4,5-dimethoxybenzoate | frontiersin.org |

Formation and Introduction of the 2-Azetidinomethyl Moiety

The final and most complex part of the synthesis is the introduction of the 2-azetidinomethyl group onto the benzophenone core. A plausible synthetic strategy involves the preparation of a benzophenone derivative with a reactive handle at the desired position, followed by its reaction with a suitable azetidine (B1206935) synthon.

A key intermediate for this purpose is (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone. This compound can be synthesized from (4-methylphenyl)(4-methoxyphenyl)methanone, which in turn is prepared via a Friedel-Crafts acylation of toluene with 4-methoxybenzoyl chloride. libretexts.orgresearchgate.net The benzylic methyl group of (4-methylphenyl)(4-methoxyphenyl)methanone can then be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.

With the (4-(bromomethyl)phenyl)(4-methoxyphenyl)methanone in hand, the final step is the N-alkylation of azetidine. Azetidine, a four-membered nitrogen-containing heterocycle, can be synthesized through various methods, including the cyclization of 3-amino-1-propanol derivatives or the ring expansion of aziridines. google.comnottingham.ac.uk The reaction of azetidine with the benzylic bromide would proceed via a nucleophilic substitution, where the nitrogen atom of the azetidine ring acts as the nucleophile, displacing the bromide and forming the desired C-N bond to yield this compound. core.ac.uk This alkylation is a common method for the functionalization of azetidines. nottingham.ac.uk

Azetidine Ring Synthesis Methodologies

The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. Several key strategies have been developed to efficiently create this valuable heterocyclic motif.

Intramolecular Cyclization Reactions via Nucleophilic Displacement

A foundational and widely employed method for the synthesis of the azetidine ring is through intramolecular SN2 reactions. This approach involves a nitrogen nucleophile attacking a carbon atom that bears a suitable leaving group, leading to the formation of the cyclic amine. frontiersin.org The precursor is typically a γ-amino halide or a related derivative where the amino and leaving groups are separated by a three-carbon chain. The reaction is generally promoted by a base, which deprotonates the amine to increase its nucleophilicity, thereby facilitating the ring-closing displacement. Common leaving groups include halogens (such as bromine or iodine) and sulfonate esters (like mesylates or tosylates). frontiersin.org The efficiency of this cyclization can be influenced by factors such as the nature of the substituents on the carbon chain and the specific reaction conditions employed.

Regioselective Aminolysis of Epoxides for Azetidine Formation

An alternative and powerful strategy for azetidine synthesis involves the intramolecular aminolysis of 3,4-epoxy amines. frontiersin.org This method provides a pathway to functionalized azetidines, often with good control over stereochemistry. The reaction proceeds via the nucleophilic attack of the amine onto one of the electrophilic carbons of the epoxide ring. The regioselectivity of the ring-opening (i.e., whether the amine attacks the C3 or C4 position of the epoxy amine) is a critical aspect of this methodology.

Recent advancements have demonstrated that Lewis acids can effectively catalyze this transformation, enhancing both the reaction rate and its regioselectivity. For instance, lanthanide(III) triflates, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been reported to be excellent catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. frontiersin.org This catalytic system is notable for its tolerance of various functional groups, including those that are acid-sensitive. frontiersin.org The choice of catalyst and the stereochemistry of the starting epoxy amine can direct the reaction to selectively form the desired four-membered ring over other potential cyclization products, such as the five-membered pyrrolidine (B122466) ring.

| Catalyst | Substrate | Product | Yield | Reference |

| La(OTf)₃ | cis-3,4-epoxy amine | Azetidine derivative | High | frontiersin.org |

Strain-Release Homologation and Ring Contraction Approaches in Azetidine Synthesis

The inherent ring strain of certain small-ring systems can be harnessed as a thermodynamic driving force for the synthesis of azetidines. Strain-release homologation is a modern approach that utilizes highly strained intermediates, such as azabicyclo[1.1.0]butanes, to construct the azetidine core. The high degree of strain in these bicyclic compounds facilitates their ring-opening and subsequent functionalization, providing a versatile entry to a wide array of substituted azetidines.

Another innovative strategy is the ring contraction of larger, more readily available heterocyclic systems. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. In this process, the five-membered pyrrolidinone ring is converted into a four-membered azetidine ring. This reaction is typically promoted by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles (e.g., alcohols, phenols, anilines) into the final azetidine product, yielding α-carbonylated N-sulfonylazetidines.

Cycloaddition Reactions for Four-Membered Heterocycle Construction

Cycloaddition reactions represent one of the most direct and efficient methods for the construction of cyclic systems, including the azetidine ring. These reactions involve the coming together of two or more unsaturated molecules (or parts of the same molecule) to form a cyclic adduct. For azetidine synthesis, [2+2] cycloadditions are particularly relevant.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a classic example that leads directly to the formation of an azetidine ring. This reaction is initiated by the photoexcitation of the imine, which then reacts with the alkene. While powerful, this method can sometimes be limited by competing reaction pathways.

Formal [2+2] cycloadditions, which proceed through a stepwise mechanism rather than a concerted pericyclic pathway, are also widely used. The Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine, is a prominent example that produces β-lactams (2-azetidinones). These can then be reduced to the corresponding azetidines. More contemporary methods have focused on developing catalytic and stereoselective versions of these cycloaddition reactions to afford highly functionalized and enantiomerically enriched azetidine derivatives.

Coupling of the Azetidine Unit to the Benzophenone Scaffold

Once the azetidine ring, specifically a 2-(aminomethyl)azetidine or a related precursor, has been synthesized, the subsequent crucial step is its attachment to the benzophenone core to yield the final target molecule, this compound. Plausible synthetic routes for forging this C-N bond include Mannich-type reactions and reductive amination.

Mannich-Type Reactions or Reductive Amination for Azetidinomethyl Linkage

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. In the context of synthesizing the target molecule, a Mannich-type reaction could be envisioned between 4'-methoxybenzophenone (as the active hydrogen component), formaldehyde, and 2-(aminomethyl)azetidine. The reaction would proceed through the formation of an Eschenmoser's salt-like reagent from the azetidine and formaldehyde, which would then be attacked by the enolate of the benzophenone.

Alternatively, and perhaps more controllably, reductive amination offers a powerful method for forming the desired C-N bond. This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 4'-methoxybenzophenone with 2-(aminomethyl)azetidine. The resulting imine would be subsequently reduced using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final product. masterorganicchemistry.com Reductive amination is a versatile and widely used transformation in organic synthesis due to its broad substrate scope and the mild conditions under which it is typically performed. masterorganicchemistry.comorganic-chemistry.org

| Reagents | Reaction Type | Product | Key Features |

| 4'-methoxybenzophenone, Formaldehyde, 2-(aminomethyl)azetidine | Mannich-type Reaction | This compound | Three-component reaction |

| 4'-methoxybenzophenone, 2-(aminomethyl)azetidine, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination | This compound | Forms an imine intermediate followed by in-situ reduction |

Transition Metal-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

The construction of the diaryl ketone core of this compound is well-suited to transition metal-catalyzed cross-coupling reactions, which are among the most powerful tools for carbon-carbon (C-C) bond formation in modern organic synthesis. acs.org These methods offer high efficiency, functional group tolerance, and versatility. The synthesis of unsymmetrical diaryl ketones, such as the target compound, can be achieved through several palladium-catalyzed strategies.

One of the most prominent methods is the carbonylative Suzuki-Miyaura cross-coupling reaction. This three-component reaction involves the coupling of an aryl halide, an arylboronic acid, and carbon monoxide (CO) in the presence of a palladium catalyst. nih.gov For the synthesis of this compound, this could involve reacting a suitable precursor like 1-(azetidin-2-ylmethyl)-2-halobenzene with 4-methoxyphenylboronic acid under a CO atmosphere. The choice of catalyst, ligand, and base is crucial for achieving high yields. Systems such as Pd(OAc)₂ combined with bulky, electron-rich phosphine (B1218219) ligands like di-1-adamantyl-n-butylphosphine (cataCXium A) have proven to be highly active for a broad range of substrates. nih.gov

Another effective strategy involves a polarity-reversed approach where acylsilanes act as acyl anion equivalents in a palladium-catalyzed coupling with aryl bromides. acs.org This method avoids the direct use of gaseous carbon monoxide. In this context, (2-(azetidinomethyl)phenyl)acylsilane could be coupled with 4-bromoanisole. The reaction is often facilitated by specific ligands, such as 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane, which contributes to catalyst longevity and high turnover numbers. acs.org

Furthermore, palladium-catalyzed carbonylative reactions can utilize aryl thianthrenium salts, derived from the C–H thianthrenation of arenes, which then couple with arylboronic acids. acs.org This approach allows for the site-selective transformation of C-H bonds, offering an alternative route to access the required substituted aryl partners. acs.org The table below summarizes various catalytic systems applicable to the synthesis of diaryl ketones, which could be adapted for producing this compound.

| Coupling Strategy | Catalyst/Precatalyst | Ligand | Coupling Partners | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Carbonylative Suzuki Coupling | Pd(OAc)₂ | cataCXium A | Aryl Bromide, Arylboronic Acid, CO | Base (e.g., K₃PO₄), Toluene, 100 °C | nih.gov |

| Acylsilane Coupling | Palladacycle Precatalyst | Phosphaadamantane Ligand | Acylsilane, Aryl Bromide | Base (e.g., K₃PO₄), Water, Toluene/THF | acs.org |

| Carbonylative C-H Activation | Pd₂(dba)₃ | dppf | Aryl Thianthrenium Salt, Arylboronic Acid, CO | Base (e.g., K₂CO₃), Dioxane, 80 °C | acs.org |

| Aldehyde-Boronic Acid Coupling | Pd(OAc)₂ | P(1-nap)₃ | Aryl Aldehyde, Arylboronic Acid | Base (e.g., Cs₂CO₃), Toluene | researchgate.net |

Advanced Purification and Isolation Techniques for High-Purity this compound

Following the synthesis of this compound, obtaining the compound in high purity is paramount for its characterization and subsequent applications. The purification strategy must effectively remove unreacted starting materials, catalyst residues, ligands, and any byproducts formed during the reaction. A multi-step approach combining several advanced techniques is often necessary.

Chromatography: Silica (B1680970) gel column chromatography is a fundamental and widely used technique for the purification of moderately polar organic compounds like benzophenone derivatives. googleapis.com The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through it. For a molecule containing a basic azetidine ring and a polar ketone group, a gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate (B1210297), or ethyl acetate with a small amount of triethylamine (B128534) to prevent peak tailing of the amine) would likely be effective. The separation is based on the differential adsorption of the components onto the silica gel stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

Crystallization: Crystallization is a powerful technique for achieving very high purity, provided the compound is a solid at room temperature. This method relies on the principle that the solubility of a compound in a solvent is temperature-dependent. The crude product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and the solution is slowly cooled. As the solubility decreases, the target compound preferentially crystallizes, leaving impurities behind in the solution (mother liquor). The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold. For benzophenone derivatives, solvents such as ethanol, methanol, isopropanol, or mixtures like hexane/ethyl acetate can be effective. A patent related to the purification of benzophenones describes a process involving crystallization from an organic solvent after an initial filtration step to remove certain impurities. google.com

Acid-Base Extraction: The presence of the basic azetidine nitrogen in this compound allows for purification via acid-base extraction. The crude product, dissolved in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate), can be washed with a dilute aqueous acid solution (e.g., HCl). The basic target compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃) to deprotonate the compound, and then extracted back into an organic solvent. This technique is highly effective for separating the basic product from neutral or acidic impurities.

The table below outlines these purification techniques with relevant parameters for obtaining high-purity this compound.

| Technique | Principle of Separation | Typical Conditions/Reagents | Impurities Removed | Expected Purity |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Differential Adsorption | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient (+/- Triethylamine) | Starting materials, non-polar and polar byproducts | >95% |

| Crystallization | Differential Solubility | Solvents: Ethanol, Isopropanol, Hexane/Ethyl Acetate | Soluble impurities, isomers, closely related byproducts | >99% |

| Acid-Base Extraction | Differential Partitioning based on pKa | Aqueous HCl, Aqueous NaOH, Organic Solvent (e.g., Dichloromethane) | Neutral and acidic impurities | Significant increase in purity prior to final purification |

Advanced Spectroscopic and Structural Characterization of 2 Azetidinomethyl 4 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for the unambiguous structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) resonances and to establish the complete bonding framework of 2-Azetidinomethyl-4'-methoxybenzophenone.

The ¹H NMR spectrum is expected to reveal distinct signals for both the aromatic and aliphatic protons. The 4'-methoxybenzophenone moiety would display characteristic signals in the aromatic region (typically δ 6.9-7.8 ppm). The protons on the methoxy-substituted ring are expected to appear as two doublets, while the protons on the unsubstituted phenyl ring would present as a more complex pattern of multiplets. The methoxy (B1213986) group itself would give rise to a sharp singlet around δ 3.8-3.9 ppm. The azetidinomethyl group would show signals in the aliphatic region, including resonances for the methylene (B1212753) bridge and the protons of the four-membered azetidine (B1206935) ring.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom. The carbonyl carbon of the benzophenone (B1666685) core is characteristically deshielded, appearing at a low field (δ > 190 ppm). Aromatic carbons would resonate in the δ 114-164 ppm range, while the aliphatic carbons of the azetidinomethyl group would appear at a higher field.

To definitively assign these resonances, a suite of 2D NMR experiments is essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity within the aromatic rings and the aliphatic azetidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting the different structural fragments, for instance, by showing a correlation from the methylene bridge protons to the carbons of the benzophenone aromatic ring, thus confirming the point of attachment.

The following tables outline the expected NMR data based on the compound's structure.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | J-Couplings (Hz) |

|---|---|---|---|

| H-2', H-6' | 7.7 - 7.8 | d | ~8.5 |

| H-3', H-5' | 6.9 - 7.0 | d | ~8.5 |

| Aromatic H (unsubst. ring) | 7.3 - 7.6 | m | - |

| Methylene (-CH₂-) | 3.6 - 3.8 | s | - |

| Azetidine CH | 3.5 - 3.7 | m | - |

| Azetidine CH₂ | 3.2 - 3.4 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 195 |

| Quaternary Aromatic C | 130 - 165 |

| Aromatic CH | 114 - 133 |

| Methoxy (-OCH₃) | ~55 |

| Methylene (-CH₂-) | 50 - 60 |

| Azetidine CH | 45 - 55 |

The single bonds within the 2-azetidinomethyl side chain allow for rotational freedom, which could lead to the existence of multiple conformations in solution. Variable Temperature (VT) NMR studies can provide insight into these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape. If the rate of interconversion between conformers is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, this interconversion can slow down, potentially leading to the decoalescence of signals and the appearance of distinct resonances for each conformer. Such an analysis would provide valuable information on the rotational barriers and the preferred spatial arrangement of the azetidinomethyl group relative to the benzophenone core.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is critical for validating the molecular formula of this compound (C₁₈H₁₉NO₂). By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm), it is possible to determine a unique elemental composition, distinguishing it from other potential isobaric compounds. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-C bond between the methylene group and the aromatic ring.

Loss of the azetidine ring.

Characteristic fragmentation of the benzophenone core, such as the formation of the benzoyl cation (m/z 105) and the 4-methoxybenzoyl cation (m/z 135). nih.gov

Analyzing these fragments allows for the piece-by-piece confirmation of the compound's constituent parts.

Table 3: Predicted Key Fragments in MS/MS Analysis of this compound

| m/z | Predicted Fragment Ion | Structure |

|---|---|---|

| 282.1494 | [M+H]⁺ | Protonated Parent Molecule |

| 212.0837 | [M - C₄H₈N]⁺ | Loss of azetidine ring |

| 135.0446 | [CH₃OC₆H₄CO]⁺ | 4-Methoxybenzoyl cation |

| 105.0334 | [C₆H₅CO]⁺ | Benzoyl cation |

Mechanistic Organic Chemistry and Reactivity of 2 Azetidinomethyl 4 Methoxybenzophenone

Reactivity of the Azetidine (B1206935) Ring in 2-Azetidinomethyl-4'-methoxybenzophenone

The azetidine ring, a saturated four-membered nitrogen heterocycle, is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions. The presence of the benzophenone (B1666685) group can influence this reactivity through steric and electronic effects.

The strained nature of the azetidine ring in this compound makes it a target for nucleophilic attack, leading to ring-opening. These reactions are typically initiated by the protonation of the azetidine nitrogen, which activates the ring towards nucleophilic cleavage. The regioselectivity of the attack is a critical aspect of these reactions.

In the case of this compound, nucleophilic attack can theoretically occur at either of the two methylene (B1212753) carbons of the azetidine ring. The outcome of this attack is influenced by both steric and electronic factors. The presence of the bulky 4'-methoxybenzophenone substituent at the 2-position of the azetidine ring would sterically hinder the approach of a nucleophile to the C2 carbon. Consequently, nucleophilic attack is more likely to occur at the less substituted C4 methylene carbon.

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

| Site of Nucleophilic Attack | Predicted Outcome | Rationale |

| C2-carbon | Minor or no product | Significant steric hindrance from the adjacent 4'-methoxybenzophenone group. |

| C4-carbon | Major product | Less steric hindrance, leading to a more favorable transition state for nucleophilic attack. |

These predictions are based on general principles of azetidine reactivity. Specific experimental studies on this compound would be necessary to confirm this regioselectivity.

The azetidine moiety can undergo various rearrangement reactions, with the Stevens rearrangement being a notable example. The Stevens rearrangement is a 1,2-rearrangement of an ammonium (B1175870) ylide, which is typically formed by the deprotonation of a quaternary ammonium salt.

For this compound, a Stevens rearrangement could be envisioned if the azetidine nitrogen is quaternized with a suitable alkyl group, followed by treatment with a strong base to form the corresponding ylide. The rearrangement would involve the migration of one of the groups attached to the nitrogen atom to the adjacent carbon atom of the ylide. The general mechanism involves the formation of a diradical pair within a solvent cage.

While there are no specific reports on the Stevens rearrangement of this compound itself, studies on similar azetidinium ylides have demonstrated the feasibility of such rearrangements, often leading to the formation of larger ring systems. The precise nature of the rearrangement products would depend on the specific reactants and conditions employed.

Elimination reactions from the azetidine ring are less common than ring-opening or rearrangement reactions but can occur under specific conditions. These reactions would involve the removal of a proton from a carbon atom adjacent to the nitrogen, followed by the cleavage of a carbon-nitrogen bond to form an unsaturated product. For an elimination reaction to occur from the azetidine ring of this compound, a suitable leaving group on the nitrogen or a carbon atom of the ring would be necessary. Given the structure of the parent molecule, such reactions are not expected to be a primary pathway without prior functionalization.

Photoreactivity and Excited State Dynamics of the Benzophenone Chromophore

The 4'-methoxybenzophenone portion of the molecule is a well-known chromophore that exhibits rich and varied photoreactivity upon absorption of UV light. Its excited-state dynamics are central to understanding the photochemical behavior of the entire molecule.

Upon excitation with UV light, the benzophenone chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). The triplet state of benzophenone is known to be a highly reactive species, capable of abstracting a hydrogen atom from a suitable donor.

In this compound, the azetidine ring provides a proximate source of abstractable hydrogen atoms. The triplet benzophenone moiety can abstract a hydrogen atom from one of the methylene groups of the azetidine ring. This intramolecular hydrogen abstraction would lead to the formation of a biradical species. The subsequent reactions of this biradical can lead to a variety of products, including cyclized compounds or products of further rearrangement. The efficiency of this intramolecular process would be dependent on the conformation of the molecule and the proximity of the benzophenone carbonyl oxygen to the C-H bonds of the azetidine ring. Studies on other benzophenone derivatives have shown that such intramolecular hydrogen abstractions can be highly stereoselective. rsc.org

The triplet state of the benzophenone chromophore can also engage in energy transfer processes with other molecules. If a suitable acceptor molecule with a lower triplet energy is present, the excited benzophenone can transfer its energy, returning to its ground state while promoting the acceptor to its triplet state.

Influence of Solvent Environments on Photochemical Pathways

The solvent environment plays a critical role in directing the photochemical pathways of this compound. Solute-solvent interactions can alter the energies of electronic states and the barriers for transitions between them, thereby influencing the efficiency and outcome of photochemical reactions. acs.orgnih.gov For benzophenone and its derivatives, the nature of the solvent can significantly affect the dynamics of intersystem crossing (ISC) and subsequent reactions from the triplet state. nih.gov

In non-polar, aprotic solvents, the photochemical behavior is largely governed by the intrinsic properties of the molecule. However, in protic solvents, such as alcohols, hydrogen bonding to the carbonyl oxygen can occur. acs.orgnih.gov This interaction can modify the energy levels of the n,π* and π,π* triplet states. nih.gov Phenyl ketones are known to possess two close-lying triplet states, and their relative energies are sensitive to both substituents on the aromatic ring and the solvent. nih.gov Polar solvents and electron-donating groups tend to stabilize the π,π* state. nih.gov

For this compound, the presence of the electron-donating methoxy (B1213986) group already favors the π,π* triplet state. In polar or protic solvents, this preference is further enhanced, which can influence the subsequent reactivity. For instance, the rate of hydrogen atom abstraction, a common reaction for triplet benzophenones, can be altered. nih.gov Studies on similar systems have shown that the choice of solvent can even create a bifurcation between different reaction pathways, leading to completely different products. nih.gov For example, in aqueous acetonitrile, a switch from a Type II photoenolization pathway to a photo-Favorskii rearrangement was observed for certain hydroxy- and methoxy-substituted phenacyl esters as the water content was increased. nih.gov

The composition of the solvent shell immediately surrounding the molecule is also crucial. acs.org Even in a mixed solvent system, preferential solvation can lead to a local environment that is significantly different from the bulk solvent. Ultrafast spectroscopy techniques have made it possible to selectively excite molecules that are transiently experiencing specific solute-solvent interactions, such as hydrogen bonding. nih.govnih.gov This allows for a detailed investigation of how these specific interactions influence the ensuing photochemical dynamics. acs.orgnih.gov

Table 1: Solvent Effects on Photochemical Pathways of Benzophenone Derivatives

| Solvent Type | Predominant Interaction | Effect on Excited States | Potential Influence on Reactivity |

| Non-polar, aprotic (e.g., cyclohexane) | van der Waals forces | Minimal perturbation of intrinsic electronic states | Favors intramolecular processes or reactions with the solvent itself. |

| Polar, aprotic (e.g., acetonitrile) | Dipole-dipole interactions | Stabilization of polar excited states | Can influence charge transfer processes. |

| Polar, protic (e.g., methanol, water) | Hydrogen bonding to the carbonyl group | Stabilization of the π,π* triplet state relative to the n,π* state. nih.gov | Can alter the rate and mechanism of hydrogen abstraction and other triplet state reactions. nih.gov May enable alternative reaction pathways like photo-Favorskii rearrangements. nih.gov |

Investigations of Short-Lived Excited States Using Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques are indispensable for directly observing and characterizing the transient species involved in the photochemistry of this compound. These methods provide critical insights into the dynamics of excited state decay, intersystem crossing, and the formation and subsequent reactions of intermediates like triplet states and radicals.

Femtosecond and picosecond transient absorption spectroscopy allows for the monitoring of the evolution of the initially formed singlet excited state. For many benzophenone derivatives, intersystem crossing to the triplet manifold occurs on an ultrafast timescale, often within a few picoseconds. acs.orgnih.gov The resulting triplet state has a characteristic transient absorption spectrum. For benzophenone itself, the triplet-triplet absorption is typically observed in the 525-540 nm range. researchgate.net The presence of substituents, such as the methoxy and azetidinomethyl groups, can shift the position and alter the shape of this absorption band. researchgate.net

Nanosecond laser flash photolysis is a valuable tool for studying the kinetics of the longer-lived triplet state and any subsequent radical species. conicet.gov.ar In the presence of a hydrogen donor, the triplet state of a benzophenone derivative can abstract a hydrogen atom to form a ketyl radical. researchgate.net Benzophenone ketyl radicals typically exhibit strong absorption in the 350 nm region. researchgate.net By monitoring the decay of the triplet absorption and the rise and decay of the ketyl radical absorption, the rate constants for these processes can be determined.

Time-resolved emission spectroscopy can also provide information about the emissive properties of the excited states. While benzophenones are generally weakly fluorescent due to efficient intersystem crossing, phosphorescence from the triplet state can be observed, particularly at low temperatures. msu.edu The lifetime and spectrum of the phosphorescence can provide further information about the nature and reactivity of the triplet state.

Studies on ortho-methylbenzophenone have revealed a complex series of events following photoexcitation, including intersystem crossing, solvent rearrangement, and intramolecular hydrogen atom transfer to form biradical intermediates and enol transients. nih.gov The lifetimes of these species were found to be highly dependent on the pH of the solution. nih.gov Similarly, for this compound, time-resolved studies would be expected to reveal a cascade of transient species, with the specific kinetics and spectral signatures being influenced by the substituents and the solvent environment.

Table 2: Typical Timescales and Spectroscopic Signatures of Transient Species in Benzophenone Photochemistry

| Transient Species | Formation Timescale | Lifetime | Typical Absorption Maxima (λmax) |

| Singlet Excited State (S1) | < 1 ps | ps | Varies with substitution |

| Triplet Excited State (T1) | ps | ns - µs | ~530 nm (unsubstituted benzophenone) researchgate.net |

| Ketyl Radical | ns - µs | µs - ms | ~350 nm and ~540 nm (unsubstituted benzophenone) researchgate.netacs.org |

| Enol Intermediate | ns | µs | Varies with substitution |

Reactivity Influences of the Methoxy Substituent and Azetidinomethyl Group

Electronic Effects on Reaction Kinetics and Thermodynamics

The methoxy and azetidinomethyl substituents exert significant electronic effects that modulate the kinetics and thermodynamics of reactions involving this compound.

The 4'-methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which outweighs its inductive electron-withdrawing effect. stackexchange.comlibretexts.org This electron donation increases the electron density in the aromatic ring, particularly at the ortho and para positions. libretexts.org This has several consequences for the molecule's reactivity. In the ground state, the increased electron density on the carbonyl oxygen can affect its basicity and ability to form hydrogen bonds. Thermochemical studies on related hydroxy- and methoxy-substituted benzophenones have been conducted to quantify these effects. researchgate.net

In the excited state, the electron-donating nature of the methoxy group stabilizes the π,π* triplet state, which can influence the kinetics of subsequent photochemical reactions. nih.gov For example, in hydrogen abstraction reactions, the increased electron density on the carbonyl oxygen in the excited state can affect the rate of reaction with hydrogen donors. The Hammett equation has been used to correlate the rates of triplet decay for substituted benzophenones with the electronic properties of the substituents, demonstrating a clear link between electronic effects and reaction kinetics. conicet.gov.ar

Advanced Chemical Derivatization and Functionalization Strategies for 2 Azetidinomethyl 4 Methoxybenzophenone

Systematic Modification of the Azetidine (B1206935) Ring for Exploring Structure-Reactivity Relationships

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol), which renders it susceptible to a variety of chemical transformations not readily observed in its larger, less strained counterparts like pyrrolidine (B122466). nih.gov This inherent reactivity, coupled with its conformational rigidity, makes the azetidine moiety a prime target for systematic modification to probe structure-reactivity relationships.

Functionalization of the azetidine ring can be broadly categorized into modifications at the nitrogen atom (N-functionalization) and at the carbon atoms of the ring (C-functionalization).

C-Functionalization: Modification of the carbon skeleton of the azetidine ring offers another layer of structural diversification. One powerful strategy for C-functionalization is the deprotonation of a C-H bond adjacent to the nitrogen atom (α-lithiation) using a strong base, followed by trapping the resulting organolithium intermediate with an electrophile. uni-muenchen.de This approach allows for the introduction of a variety of substituents at the C-2 and C-4 positions. The regioselectivity of this process can often be controlled by the choice of directing group on the nitrogen and the reaction conditions.

Furthermore, pre-functionalized azetidines bearing leaving groups, such as halides, can undergo transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce aryl, alkynyl, and amino groups, respectively. nih.govuni-muenchen.de These methods provide access to a diverse library of C-substituted azetidine derivatives.

The structure-reactivity relationship of the modified azetidine ring is intrinsically linked to its ring strain. Nucleophilic attack on the ring carbons can lead to ring-opening reactions, a process that is often facilitated by the activation of the nitrogen atom, for example, through quaternization or by the introduction of a strong electron-withdrawing group. acs.org The regioselectivity of ring-opening is influenced by both steric and electronic factors of the substituents on the ring. acs.org By systematically varying the substituents on both the nitrogen and carbon atoms of the azetidine ring, the propensity for ring-opening and other reactions can be modulated, providing valuable insights into the reactivity of this strained heterocyclic system.

| Modification Strategy | Reagents and Conditions | Potential Effect on Reactivity |

|---|---|---|

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | Increases steric bulk around the nitrogen, may alter nucleophilicity. |

| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | Decreases nitrogen nucleophilicity, can activate the ring for other reactions. |

| α-Lithiation and Electrophilic Quench | Strong base (e.g., s-BuLi), then an electrophile (e.g., alkyl halide, aldehyde) | Introduces substituents at the C-2 or C-4 position, creating new stereocenters. |

| Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst, base | Forms a C-C bond, introducing an aryl group onto the azetidine ring. |

| Ring-Opening | Nucleophile (e.g., organometallic reagent), Lewis acid | Relieves ring strain, leading to functionalized acyclic amines. |

Directed Functionalization of the Benzophenone (B1666685) Moiety for Tunable Chemical Properties

The 4'-methoxybenzophenone moiety of the target molecule offers a versatile platform for introducing additional functional groups, which can in turn be used to tune the compound's chemical and photophysical properties. The methoxy (B1213986) group and the benzoyl group exert significant directing effects in electrophilic aromatic substitution reactions, and their presence also enables other powerful functionalization strategies.

Electrophilic Aromatic Substitution: The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. rsc.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group on that aromatic ring. The benzoyl group, on the other hand, is a deactivating group and a meta-director. Therefore, electrophilic attack on the unsubstituted phenyl ring of the benzophenone will occur at the meta positions relative to the carbonyl group. By carefully choosing the electrophile and reaction conditions, it is possible to selectively introduce a variety of functional groups, such as halogens, nitro groups, and acyl groups, onto either of the aromatic rings.

Directed Ortho-Metalation (DoM): A more regioselective method for functionalizing the methoxy-substituted ring is directed ortho-metalation (DoM). nih.gov The methoxy group can act as a directed metalation group (DMG), coordinating to an organolithium reagent (such as n-butyllithium or s-butyllithium) and directing the deprotonation of one of the adjacent ortho-protons. nih.govacs.org The resulting aryllithium species can then be quenched with a wide range of electrophiles to install a functional group exclusively at the position ortho to the methoxy group. This strategy provides a powerful tool for the synthesis of highly substituted benzophenone derivatives that would be difficult to access through classical EAS reactions.

Photochemical C-H Activation: The benzophenone carbonyl group is a well-known photosensitizer. Upon irradiation with UV light, it can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable C-H bond. nih.govresearcher.life This property can be exploited for intramolecular C-H functionalization, leading to the formation of new ring systems, or for intermolecular reactions to form C-C bonds. The presence of the azetidinomethyl group in the target molecule provides proximal C-H bonds that could potentially participate in such photochemical reactions, leading to novel cyclized or rearranged products.

| Functionalization Strategy | Key Reagents | Position of Functionalization | Tunable Property |

|---|---|---|---|

| Electrophilic Aromatic Substitution (on methoxy-ring) | Electrophile (e.g., Br2, HNO3) | Ortho to methoxy group | Electronic properties, steric bulk |

| Electrophilic Aromatic Substitution (on unsubstituted ring) | Electrophile (e.g., acyl chloride, AlCl3) | Meta to carbonyl group | Electronic properties, potential for further derivatization |

| Directed Ortho-Metalation | Organolithium reagent, then electrophile | Ortho to methoxy group | Precise introduction of a wide range of functional groups |

| Photochemical C-H Activation | UV light | Proximal C-H bonds | Formation of new C-C bonds, potential for cyclization |

Strategies for Stereochemical Control in the Synthesis of Analogues

The synthesis of analogues of 2-Azetidinomethyl-4'-methoxybenzophenone with defined stereochemistry is crucial for understanding their biological activity and for developing enantiomerically pure therapeutic agents. Stereochemical control can be achieved through various asymmetric synthetic strategies, focusing on the creation of stereocenters on the azetidine ring and the methylene (B1212753) bridge.

Use of Chiral Auxiliaries: One common approach to asymmetric synthesis is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral azetidines, a chiral auxiliary, such as an enantiopure α-methylbenzylamine, can be attached to the nitrogen atom. nih.gov This auxiliary can then direct the diastereoselective functionalization of the azetidine ring, for example, through α-alkylation of the corresponding N-borane complex. rsc.org After the desired stereocenter has been established, the chiral auxiliary can be cleaved to afford the enantiomerically enriched azetidine derivative. Chiral tert-butanesulfinamides have also proven to be effective chiral auxiliaries for the synthesis of C2-substituted azetidines. acs.org

Chiral Catalysis: The use of chiral catalysts is a highly efficient and atom-economical method for asymmetric synthesis. Chiral metal complexes or organocatalysts can be used to catalyze a variety of reactions that form or modify the azetidine ring with high enantioselectivity. For instance, asymmetric [3+1]-cycloadditions using a chiral copper(I) catalyst can be employed to synthesize chiral 2-azetine-carboxylates, which can then be stereoselectively hydrogenated to yield tetrasubstituted azetidines. nih.gov Similarly, chiral phosphoric acids have been used to catalyze the asymmetric [2+2] cycloaddition of ketimines and alkenes to produce chiral azetidines. researcher.life Asymmetric hydrogenation of prochiral azetines using a chiral ruthenium catalyst is another effective method for producing chiral azetidines. acs.org

Diastereoselective Reactions: If a stereocenter is already present in the starting material, it can be used to control the stereochemistry of newly formed stereocenters through diastereoselective reactions. For example, the iodine-mediated cyclization of a chiral homoallylic amine can proceed via a 4-exo trig cyclization to yield a cis-2,4-disubstituted azetidine in a diastereoselective manner. nih.gov The existing stereocenter in the starting material biases the transition state of the cyclization, leading to the preferential formation of one diastereomer. This strategy is particularly useful for the synthesis of polysubstituted azetidines with defined relative stereochemistry. acs.org

By employing these strategies, it is possible to synthesize a library of stereochemically defined analogues of this compound. The biological evaluation of these individual stereoisomers can then provide crucial information about the stereochemical requirements for their activity and can lead to the identification of the most potent and selective enantiomer.

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a reaction. | Often reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of enantiomerically enriched product. | Highly atom-economical and efficient. | Development of a suitable catalyst for a specific reaction can be challenging. |

| Diastereoselective Reactions | An existing stereocenter in the molecule controls the formation of a new stereocenter. | Can provide high levels of stereocontrol in the synthesis of complex molecules. | Requires a chiral starting material with a pre-existing stereocenter. |

Unveiling the Potential of this compound in Advanced Chemical Research

The novel chemical entity, this compound, is emerging as a compound of significant interest within the domain of advanced chemical research. Its unique molecular architecture, combining a strained azetidine ring with a photoactive methoxybenzophenone core, opens up a realm of possibilities for its application in non-biological and non-medicinal contexts. This article explores the potential of this compound in specialized areas of chemical science, focusing on its utility as a chemical probe, its integration into new materials, and its role as a versatile synthetic intermediate.

Potential Applications in Advanced Chemical Research Excluding Biological and Medicinal Contexts

The specific combination of the azetidinomethyl group and the 4'-methoxybenzophenone scaffold in a single molecule imparts a unique set of properties that are highly valuable in various fields of chemical research. The inherent ring strain of the azetidine (B1206935) moiety makes it a reactive handle, while the benzophenone (B1666685) core is well-known for its photochemical characteristics.

The study of complex reaction mechanisms often requires specialized tools to trap reactive intermediates or to introduce specific functionalities under controlled conditions. The strained four-membered azetidine ring in 2-Azetidinomethyl-4'-methoxybenzophenone makes it a prime candidate for use as a chemical probe. Azetidines can undergo ring-opening reactions when subjected to appropriate nucleophiles or electrophiles, a property driven by the relief of ring strain. researchgate.netrsc.orgrsc.org

In the context of a complex reaction, the azetidinomethyl group could be employed to intercept short-lived intermediates. For instance, in a reaction generating a transient nucleophilic species, the azetidine ring could be opened, effectively trapping the intermediate and allowing for its characterization. The benzophenone portion of the molecule provides a convenient chromophore for spectroscopic monitoring, facilitating the tracking of the probe's involvement in the reaction pathway.

Furthermore, the photochemical nature of the benzophenone core could be exploited to initiate specific reactions. Upon UV irradiation, the benzophenone moiety can be excited to a triplet state, which can then participate in a variety of photochemical transformations. nih.govacs.org This dual functionality—a reactive azetidine ring and a photoactive benzophenone core—could enable the design of sophisticated experiments to elucidate intricate reaction mechanisms, where the trapping of an intermediate can be triggered by a photochemical event.

The field of materials science is constantly in search of new molecules with tailored properties for the development of advanced materials. The structure of this compound suggests its potential for integration into novel polymeric and solid-state materials.

Specialized Photoinitiators: Benzophenone and its derivatives are widely recognized as effective photoinitiators for polymerization reactions. researchgate.net They operate by absorbing UV light and generating free radicals that initiate the polymerization of monomers. The presence of the azetidinomethyl substituent could offer several advantages over traditional benzophenone-based photoinitiators. The nitrogen atom in the azetidine ring could potentially influence the photochemical properties of the benzophenone core, such as its absorption spectrum and the quantum yield of radical formation.

Moreover, the azetidine ring can serve as a reactive site for covalently incorporating the photoinitiator into a polymer backbone. This would lead to the formation of polymeric photoinitiators, which have the advantage of reduced migration and extraction from the final cured material, a desirable feature in many applications.

Chromophores with Tailored Chemical Properties: A chromophore is the part of a molecule responsible for its color. The benzophenone unit in this compound is a well-defined chromophore. The azetidinomethyl group can be chemically modified to tune the electronic properties of the benzophenone system. For example, quaternization of the azetidine nitrogen would introduce a positive charge, which could significantly alter the absorption and emission properties of the molecule. This tunability makes it an interesting candidate for the design of new dyes and pigments with specific spectral characteristics.

The strained azetidine ring also presents an opportunity for creating responsive materials. For instance, a polymer containing this moiety could be designed to change its properties, such as color or solubility, upon the ring-opening of the azetidine. This could be triggered by a specific chemical stimulus, leading to the development of "smart" materials.

The reactivity of the azetidine ring, driven by its inherent strain, makes this compound a valuable synthetic intermediate for the construction of more complex organic molecules. magtech.com.cnnih.gov The ring-opening of azetidines can be achieved with a variety of reagents, leading to the formation of diverse and highly functionalized acyclic compounds or larger heterocyclic systems. researchgate.net

For example, nucleophilic attack on the azetidine ring can lead to the formation of substituted aminopropyl chains. The choice of nucleophile would determine the nature of the resulting functionality. This strategy could be employed in the synthesis of complex molecular architectures where a specific substitution pattern is required.

Q & A

Q. What are the optimal synthetic routes for 2-Azetidinomethyl-4'-methoxybenzophenone, and how do reaction conditions influence yield?

The synthesis of benzophenone derivatives typically employs Friedel-Crafts acylation or coupling reactions. For this compound, key steps include:

- Friedel-Crafts acylation : Use of Lewis acid catalysts (e.g., AlCl₃) to facilitate electrophilic substitution on the aromatic ring.

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce azetidine or methoxy groups. Critical parameters include solvent polarity (e.g., dichloromethane for Friedel-Crafts), temperature (0–60°C), and stoichiometric ratios of substituents. Yields are highly sensitive to moisture levels and catalyst purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), azetidine (N-CH₂), and benzophenone carbonyl (C=O) groups.

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., C₁₇H₁₇NO₂) and fragmentation patterns.

- FT-IR spectroscopy : Detection of carbonyl stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Comparative analysis with reference spectra from databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzophenone derivatives like this compound?

Discrepancies in bioactivity data often arise from assay variability or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use cell lines with validated sensitivity (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Purity validation : LC-MS or HPLC (≥98% purity) to exclude confounding byproducts.

- Computational modeling : Molecular docking to predict binding affinities to targets like cytochrome P450 enzymes, which may explain divergent results .

Q. What strategies improve regioselectivity in substitution reactions involving this compound?

Regioselectivity challenges in azetidine or methoxy group modifications can be addressed via:

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) during synthesis.

- Catalytic systems : Use Pd(OAc)₂/XPhos ligands for Suzuki-Miyaura coupling to favor para-substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on electron-deficient aromatic rings. Reaction progress should be monitored via TLC or in situ IR to optimize conditions .

Methodological Considerations

Q. How can researchers quantify trace impurities in this compound during synthesis?

Advanced analytical workflows include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Detects byproducts at ppm levels using multiple reaction monitoring (MRM).

- GC-MS with derivatization : For volatile impurities, silylation enhances detection of hydroxylated intermediates.

- NMR impurity profiling : ²D NMR (e.g., HSQC) distinguishes stereoisomers or regioisomers .

Q. What computational tools are suitable for predicting the photostability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model UV absorption spectra and bond dissociation energies. Key parameters:

- HOMO-LUMO gaps : Correlate with susceptibility to photooxidation.

- Molecular dynamics (MD) simulations : Predict degradation pathways under simulated sunlight. Validation against experimental UV-Vis and HPLC stability data is critical .

Biological and Pharmacological Applications

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of this compound?

- NF-κB inhibition assays : Use RAW 264.7 macrophages stimulated with LPS to measure cytokine (e.g., TNF-α, IL-6) suppression.

- COX-2 enzyme inhibition : Fluorescence-based kits (e.g., Cayman Chemical) quantify IC₅₀ values.

- ROS scavenging assays : DCFH-DA probes in HaCaT keratinocytes assess antioxidant activity. Dose-response curves (1–100 µM) and comparison to reference drugs (e.g., dexamethasone) are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.